molecular formula C20H24N4O B2935812 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 863020-04-6

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

Cat. No.: B2935812
CAS No.: 863020-04-6
M. Wt: 336.439
InChI Key: MYYHDBSLGBIFHG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a type of heterocyclic aromatic organic compound which contain an imidazole ring fused to a pyrimidine ring . They have been the subject of significant attention in the synthetic chemistry community due to their varied medicinal applications .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides, a similar compound, can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is characterized by an imidazole ring fused to a pyrimidine ring . The exact structure of “N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” would depend on the specific arrangement and bonding of the atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines can vary widely depending on the specific compound and reaction conditions . For instance, 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure . Imidazo[1,2-a]pyrimidines in general are aromatic heterocyclic compounds .

Scientific Research Applications

Chemical Structure and Medicinal Chemistry

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide falls within the category of compounds characterized by the imidazo[1,2-a]pyrimidine scaffold. This scaffold is notable for its significant presence in medicinal chemistry, primarily due to the diverse biological activities associated with its derivatives. Compounds containing the imidazo[1,2-a]pyrimidine structure have been extensively studied for various therapeutic applications, ranging from kinase inhibition to antimicrobial and anticancer properties (Garrido et al., 2021; Kobak & Akkurt, 2022). The chemical versatility of this core structure allows for the development of compounds with enhanced pharmacokinetic profiles and efficacy.

Anticancer and Antimicrobial Potentials

The imidazo[1,2-a]pyrimidine derivatives have shown promising results in anticancer research, demonstrating the ability to inhibit various tumor growths effectively. These compounds have been the focus of structure-activity relationship (SAR) studies, revealing their potential as selective kinase inhibitors, a critical target in cancer therapy (Cherukupalli et al., 2017). Additionally, their antimicrobial activities against a broad spectrum of pathogens highlight the scaffold's utility in addressing the urgent need for new antimicrobial agents, especially in the era of rising antibiotic resistance (Sanapalli et al., 2022).

Optoelectronic Applications

Beyond the biomedical sphere, imidazo[1,2-a]pyrimidine derivatives have also found applications in optoelectronics. These compounds are studied for their potential in creating novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of these compounds make them suitable for use in devices requiring light emission or absorption, showcasing the versatility of this chemical scaffold beyond traditional medicinal applications (Lipunova et al., 2018).

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-7-15(8-4-2)19(25)22-17-10-5-9-16(13-17)18-14-24-12-6-11-21-20(24)23-18/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYHDBSLGBIFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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